Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride is a fluorinated organic compound with the molecular formula C7ClF15O4S and a molecular weight of 500.57 . It is known for its high thermal and chemical stability, making it valuable in various industrial applications.
Vorbereitungsmethoden
The synthesis of Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride typically involves the reaction of tetrafluorosultone with ethylene glycol dimethyl ether in the presence of potassium fluoride . The reaction is carried out in a 0.5L autoclave, with the temperature controlled between 0-10°C. After the addition of tetrafluorosultone, the mixture is stirred for 0.5 hours, followed by the addition of dimethylethylenediamine .
Analyse Chemischer Reaktionen
Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride undergoes various chemical reactions, including substitution reactions. One notable reaction is the conversion of its sulfonic acid side chains into sulfonyl chloride groups, which can then be crosslinked with ethylene diamine to form sulfonamides . This compound is also used as a reagent in the synthesis of novel perfluorinated vinyl ether containing sulfonimide functionality .
Wissenschaftliche Forschungsanwendungen
Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride has a wide range of applications in scientific research. It is used in the modification of Nafion® membranes to improve their mechanical properties . Additionally, it is employed in the synthesis of perfluorinated copolymers, which have applications in various fields, including electrolyte membrane materials . Its high stability and unique chemical properties make it valuable in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride involves its ability to form stable sulfonyl chloride groups, which can undergo further chemical modifications. These modifications allow the compound to interact with various molecular targets and pathways, leading to the formation of sulfonamides and other derivatives . The high electronegativity of the fluorine atoms in the compound contributes to its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride is unique due to its specific structure and properties. Similar compounds include perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride and other perfluorinated sulfonyl chlorides . These compounds share similar chemical properties, such as high stability and reactivity, but differ in their specific applications and synthesis methods.
Eigenschaften
Molekularformel |
C7ClF15O4S |
---|---|
Molekulargewicht |
500.57 g/mol |
IUPAC-Name |
1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonyl chloride |
InChI |
InChI=1S/C7ClF15O4S/c8-28(24,25)7(22,23)6(20,21)26-1(9,2(10,11)12)4(16,17)27-5(18,19)3(13,14)15 |
InChI-Schlüssel |
OYZSXVXSWGLCKX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)Cl)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.